Cgp 54626 hydrochloride
Overview
Description
CGP 54626 hydrochloride is a potent and selective GABA B receptor antagonist . It has an IC50 value of 4 nM . It can be used to investigate the role of GABA B receptors in neurological signaling .
Molecular Structure Analysis
The molecular formula of CGP 54626 hydrochloride is C18H29Cl3NO3P . The molecular weight is 444.76 g/mol . The IUPAC name is cyclohexylmethyl- [(2 S )-3- [ [ (1 S )-1- (3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride .Physical And Chemical Properties Analysis
The compound is soluble to 50 mM in DMSO and to 10 mM in ethanol with gentle warming . It should be stored at room temperature .Scientific Research Applications
GABAB Receptor Antagonism
CGP 54626 hydrochloride has been identified as a selective GABAB receptor antagonist. Studies have determined its binding properties and effectiveness in antagonizing GABAB receptors in various experimental setups. In one study, CGP 54626 was used to explore neuroadaptive changes in GABA(B) receptor binding following cocaine-seeking behavior in rats, demonstrating its utility in studying changes in receptor binding in the brain (Frankowska et al., 2008).
Neurochemical and Behavioral Studies
CGP 54626 has been utilized in neurochemical and behavioral studies. For example, it helped in examining the effects of various substances, including gabapentin, on the release of neurotransmitters in rat cortical brain slices. It was found that gabapentin selectively activates presynaptic GABAB heteroreceptors but not GABAB autoreceptors, a discovery facilitated by the use of CGP 54626 (Parker et al., 2004).
Biochemical and Pharmacological Research
In biochemical and pharmacological research, CGP 54626 hydrochloride has been used to explore the binding characteristics of various agents to GABAB receptors. This includes studies focusing on the selectivity and potency of gamma-hydroxybutyric acid (GHB) as a GABAB receptor agonist, where CGP 54626 played a crucial role in the binding experiments (Mathivet et al., 1997).
properties
IUPAC Name |
cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCFHOVIXCJPLE-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl3NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164189 | |
Record name | Cgp 54626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cgp 54626 hydrochloride | |
CAS RN |
149184-21-4 | |
Record name | Phosphinic acid, P-(cyclohexylmethyl)-P-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149184-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cgp 54626 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 54626 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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